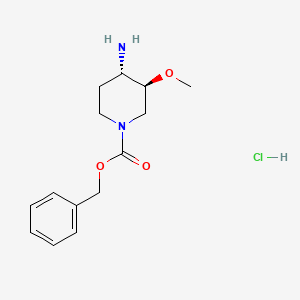![molecular formula C16H22Cl3N3O2S B14915790 N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-Trichloro-1-({[(2-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]heptanamide is a complex organic compound with a unique structure that includes trichloroethyl, hydroxyphenyl, and heptanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-({[(2-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]heptanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-hydroxyphenyl isothiocyanate under controlled conditions to form an intermediate product. This intermediate is then reacted with heptanoyl chloride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-Trichloro-1-({[(2-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the trichloroethyl group can produce ethyl derivatives .
Scientific Research Applications
N-[2,2,2-Trichloro-1-({[(2-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]heptanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-Trichloro-1-({[(2-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]heptanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-((2-toluidinocarbothioyl)amino)ethyl)acrylamide
Uniqueness
N-[2,2,2-Trichloro-1-({[(2-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]heptanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22Cl3N3O2S |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C16H22Cl3N3O2S/c1-2-3-4-5-10-13(24)21-14(16(17,18)19)22-15(25)20-11-8-6-7-9-12(11)23/h6-9,14,23H,2-5,10H2,1H3,(H,21,24)(H2,20,22,25) |
InChI Key |
XBDIDNJWGRJLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)





![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)





